molecular formula C19H18N4O2 B2738738 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide CAS No. 1797141-86-6

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide

Cat. No. B2738738
CAS RN: 1797141-86-6
M. Wt: 334.379
InChI Key: FPHXUOGHDVEJLY-UHFFFAOYSA-N
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Description

“N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . It is a white powder with a melting point of 85–87°C . The compound has been identified as a strategic compound for optical applications due to its simpler and greener synthetic methodology and tunable photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis process involves a Diels–Alder reaction between key intermediates, leading to the formation of the correspondent compound . The compound is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines are white powders with a melting point of 85–87°C . They have tunable photophysical properties, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

This compound, being a part of the pyrazolo[1,5-a]pyrimidines (PPs) family, has been identified as strategic for optical applications . Fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .

Chemosensors

The heteroatoms in these compounds make them potential chelating agents for ions . This property can be exploited to develop chemosensors .

Organic Materials Progress

The PPs family, including this compound, has been found to have significant photophysical properties . This makes them valuable in the progress of organic materials .

Solid-State Emitters

PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .

Photobleaching Performance

After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes including this compound decreased by 89–94% . This indicates a very good photobleaching performance .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine (PP) derivatives, including this compound, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .

Drug Discovery

The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery .

Inhibition of Collagen-Induced Discoidin Domain Receptor Activation

This compound has been found to inhibit collagen-induced discoidin domain receptor 1 and 2 activation . This property could be exploited in the development of new drugs .

properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-9-18-21-11-14(12-23(18)22-13)5-4-8-20-19(24)17-10-15-6-2-3-7-16(15)25-17/h2-3,6-7,9-12H,4-5,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHXUOGHDVEJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide

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